molecular formula C8H13NO3 B1291922 tert-Butyl 2-Oxoazetidine-1-carboxylate CAS No. 1140510-99-1

tert-Butyl 2-Oxoazetidine-1-carboxylate

Cat. No.: B1291922
CAS No.: 1140510-99-1
M. Wt: 171.19 g/mol
InChI Key: URGXFCXAAYSLPO-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxoazetidine-1-carboxylate (CAS: 1140510-99-1) is a heterocyclic organic compound featuring a four-membered β-lactam (azetidine) ring. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol . The compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the azetidine ring and a ketone group at the 2-position. Key physical properties include a predicted density of 1.174±0.06 g/cm³, a boiling point of 285.5±0.9°C, and an acidity coefficient (pKa) of -2.36±0.20 . It is stored at 2–8°C and is labeled as an irritant due to its reactive β-lactam structure .

The compound is widely used in medicinal chemistry as a precursor for synthesizing constrained peptides, protease inhibitors, and β-lactam antibiotics. Its strained four-membered ring enhances reactivity, making it valuable for ring-opening reactions and functionalization.

Properties

IUPAC Name

tert-butyl 2-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXFCXAAYSLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631201
Record name tert-Butyl 2-oxoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140510-99-1
Record name tert-Butyl 2-oxoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods are similar but scaled up, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-Oxoazetidine-1-carboxylate can undergo further oxidation reactions to form more complex molecules.

    Reduction: It can be reduced to form tert-butyl 2-hydroxyazetidine-1-carboxylate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridine sulfur trioxide in DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    tert-Butyl 2-Hydroxyazetidine-1-carboxylate: Formed by reduction.

    Substituted Azetidines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition:
Research indicates that tert-butyl 2-Oxoazetidine-1-carboxylate can act as an enzyme inhibitor. Its ability to bind to active sites of specific enzymes allows it to influence various metabolic pathways, making it a valuable scaffold for drug design. This property is particularly important in developing inhibitors for therapeutic applications, such as anticancer or antimicrobial agents .

Biological Activity:
The compound has been studied for its broad spectrum of biological activities, including:

  • Antibacterial
  • Antifungal
  • Anticancer
  • Antiparasitic
  • Antihistamine
  • Antidepressive activities

These activities are attributed to its structural features, which facilitate interactions with biological targets.

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives, including:

  • Amides
  • Sulphonamides
  • Mannich bases
  • Schiff’s bases
  • Thiazolidinones
  • Azetidinones

The compound's reactivity allows for the formation of substituted azetidinones, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound is being explored for its potential use in developing biodegradable materials. The compound's properties make it suitable for applications in creating biodegradable implants that offer mechanical support while being resorbed by metabolic processes without causing toxicity .

Case Study 1: Enzyme Inhibition Mechanism

A study demonstrated the interaction of this compound with a specific enzyme involved in metabolic pathways. The compound inhibited enzyme activity by binding to the active site, leading to altered metabolic outcomes. This study highlights its potential as a lead compound for drug development targeting specific diseases .

Case Study 2: Synthesis of Complex Molecules

In another study, researchers synthesized a series of derivatives from this compound, demonstrating its utility as a precursor in organic synthesis. The derivatives exhibited various biological activities, confirming the compound's versatility as a building block in medicinal chemistry .

Data Tables

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryEnzyme inhibitors, anticancer agentsSignificant biological activity against various targets
Organic SynthesisBuilding blocks for amides, sulphonamidesSuccessful synthesis of diverse derivatives
Material ScienceBiodegradable implantsEffective mechanical support with biocompatibility

Mechanism of Action

The mechanism of action of tert-Butyl 2-Oxoazetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. It can form covalent bonds with target molecules, thereby modifying their structure and function. This reactivity is primarily due to the presence of the oxo group and the strained four-membered ring, which makes the compound highly reactive towards nucleophiles and electrophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of tert-butyl 2-oxoazetidine-1-carboxylate with three related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Size Key Functional Groups Storage Conditions Hazards
This compound 1140510-99-1 C₈H₁₃NO₃ 171.19 4-membered Boc, 2-oxo 2–8°C Irritant
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 1186654-76-1 C₁₇H₂₅NO₄ 307.40 5-membered Boc, hydroxymethyl, 4-methoxyphenyl Not specified No known hazards
tert-Butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate 1881329-99-2 Undisclosed Undisclosed 4-membered Boc, 4-oxo, 4-fluorobenzyl Undisclosed Undisclosed

Key Comparative Insights

Ring Size and Reactivity
  • This compound : The four-membered azetidine ring introduces significant ring strain, enhancing its reactivity in nucleophilic ring-opening reactions (e.g., with amines or alcohols) . This property is critical for synthesizing β-lactam antibiotics.
  • tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate : The five-membered pyrrolidine ring reduces ring strain, making it less reactive but more stable. The hydroxymethyl and 4-methoxyphenyl substituents increase steric bulk and polarity, favoring applications in chiral catalysis or as intermediates in alkaloid synthesis .
Functional Group Influence
  • The 2-oxo group in this compound increases electrophilicity at the carbonyl carbon, facilitating reactions like hydrolysis or aminolysis.
  • In contrast, tert-Butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate features a 4-fluorobenzyl substituent , which introduces aromaticity and electron-withdrawing effects. This modification may enhance binding affinity in drug design (e.g., kinase inhibitors) but complicates synthetic accessibility due to steric hindrance .
Stability and Handling
  • The fluorobenzyl-substituted azetidine lacks disclosed stability data, but fluorinated compounds often exhibit improved metabolic stability in pharmaceuticals .

Biological Activity

tert-Butyl 2-Oxoazetidine-1-carboxylate, also known as tert-butyl 3-oxoazetidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological effects, and relevant research findings.

  • Chemical Formula : C₇H₁₃NO₃
  • Molecular Weight : 171.19 g/mol
  • CAS Number : 398489-26-4
  • PubChem ID : 1519404

Synthesis

The synthesis of this compound typically involves a multi-step process, including the use of Grignard reagents and various reaction conditions. The following table summarizes a typical synthesis pathway:

StepReactantsConditionsYield
1tert-butyl 3-oxoazetidine-1-carboxylateTHF, Argon atmosphere, Room temperature7%
2Methyl magnesium bromide0°C for 1 hour78.3%
3Hydrolysis with NH₄ClReflux in water and THF99%

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated varying degrees of activity against different bacterial strains:

  • Staphylococcus aureus : Moderate inhibition observed.
  • Escherichia coli : No significant activity at concentrations below 1 mM.

One study reported an inhibition zone of 9.5 mm against Streptococcus mutans at a concentration of 0.81 mM , indicating potential antibacterial properties .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes associated with inflammatory pathways. For instance, it has shown promise as a p38 MAP kinase inhibitor, which is relevant for the treatment of conditions such as rheumatoid arthritis and psoriasis .

Study on p38 MAP Kinase Inhibition

A notable study by Chung et al. (2006) explored the synthesis of a naphthyridone p38 MAP kinase inhibitor using this compound as a precursor. The study highlighted the compound's role in modulating inflammatory responses, demonstrating its potential therapeutic applications in chronic inflammatory diseases .

Antibacterial Screening

In another investigation, various derivatives of azetidine-based compounds were screened for their antibacterial activity. The results indicated that modifications to the structure significantly influenced biological activity, suggesting that this compound could serve as a scaffold for developing novel antibacterial agents .

Q & A

Q. What are the recommended synthesis methods for tert-Butyl 2-oxoazetidine-1-carboxylate, and how can purity be optimized?

The synthesis typically involves carbamate protection of 2-azetidinone using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A common procedure includes:

  • Dissolving 2-azetidinone in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Adding Boc anhydride and a catalyst like 4-dimethylaminopyridine (DMAP) at 0°C.
  • Stirring the reaction mixture at room temperature for 12–24 hours.
  • Purification via silica gel chromatography (eluent: hexane/ethyl acetate) to isolate the product.
    Purity optimization involves monitoring reaction progress by thin-layer chromatography (TLC) and ensuring anhydrous conditions to prevent hydrolysis .

Q. How should this compound be characterized to confirm structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and the 2-oxoazetidine ring (δ ~3.5–4.5 ppm for ring protons).
  • Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700–1750 cm1^{-1}.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 171.19 (corresponding to C8H13NO3\text{C}_8\text{H}_{13}\text{NO}_3) .

Q. What are the stability considerations for storing this compound?

Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon). The compound is sensitive to moisture and heat, which can lead to Boc deprotection or ring-opening reactions. Use desiccants in storage vials to prolong shelf life .

Advanced Research Questions

Q. How can crystallographic studies resolve conformational ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (part of the SHELX suite) can determine bond lengths, angles, and hydrogen-bonding networks. For example:

  • Hydrogen bonding between the carbonyl oxygen and adjacent NH groups stabilizes specific conformers.
  • Graph set analysis (as described by Etter) identifies recurring motifs in crystal packing, aiding in polymorphism studies .

Q. What experimental design strategies optimize reaction conditions for derivatizing this compound?

Use a factorial design approach to evaluate factors like:

  • Temperature : Elevated temperatures may accelerate ring-opening but risk decomposition.
  • Catalysts : Screen Lewis acids (e.g., ZnCl2_2) or organocatalysts for stereoselective functionalization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
    Statistical tools like ANOVA can identify significant variables and interactions .

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?

Density Functional Theory (DFT) calculations can:

  • Map transition states for nucleophilic attacks on the β-lactam ring.
  • Calculate activation energies for pathways involving water (hydrolysis) or amines (aminolysis).
    Explicit solvent models (e.g., water or THF) improve accuracy by accounting for solvation effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-Oxoazetidine-1-carboxylate
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tert-Butyl 2-Oxoazetidine-1-carboxylate

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